2-(4-Methoxyphenyl)ethanesulfonyl chloride
Overview
Description
2-(4-Methoxyphenyl)ethanesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)ethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-(4-methoxyphenyl)ethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
2-(4-Methoxyphenyl)ethanol+SOCl2→2-(4-Methoxyphenyl)ethanesulfonyl chloride+HCl+SO2
This method is efficient and yields a high purity product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-methoxyphenyl)ethanesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts under basic conditions to form sulfonates.
Thiols: Reacts under basic conditions to form sulfonate esters.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonate Esters: Formed from reactions with thiols.
Scientific Research Applications
2-(4-Methoxyphenyl)ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanesulfonic acid: The hydrolysis product of 2-(4-Methoxyphenyl)ethanesulfonyl chloride.
2-(4-Methoxyphenyl)ethanol: The starting material for the synthesis of this compound.
4-Methoxybenzenesulfonyl chloride: A structurally similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of both an aromatic methoxy group and an ethanesulfonyl chloride group. This combination of functional groups allows for versatile applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSSVXAEIXMJIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76653-14-0 | |
Record name | 2-(4-methoxyphenyl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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